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Critical Appraisal of Early Clinical Trial Data for
Aminoxyacetic Acid

Aminoxyacetic acid (AOA), a potent inhibitor of y-aminobutyric acid (GABA) transaminase,
was the subject of early clinical investigation for its potential therapeutic effects in neurological
and audiological disorders. By increasing the concentration of the inhibitory neurotransmitter
GABA in the brain, it was hypothesized that AOA could alleviate symptoms in conditions
characterized by neuronal hyperexcitability or dysfunction. This guide provides a critical
appraisal of the early clinical trial data for Aminoxyacetic acid in the treatment of tinnitus and
Huntington's disease, comparing its performance with contemporaneous alternatives and
presenting the supporting experimental data.

Aminoxyacetic Acid in the Treatment of Tinnitus

Early clinical trials in the 1980s explored the potential of Aminoxyacetic acid to palliate
tinnitus, a condition characterized by the perception of sound in the absence of an external
source. The rationale was based on the hypothesis that increasing central nervous system
inhibition through elevated GABA levels might suppress the aberrant neuronal activity
underlying tinnitus.

Comparison with a Contemporaneous Alternative:
Intravenous Lidocaine
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During the same period, intravenous lidocaine was also being investigated as a potential

treatment for tinnitus. The proposed mechanism of action for lidocaine was the suppression of

spontaneous activity in the auditory nerve.

Parameter

Aminoxyacetic Acid (Guth et
al., 1990)[1]

Intravenous Lidocaine
(Duckert & Rees, 1983)[2]

Number of Patients

66

50

Study Design

Placebo-controlled

Double-blind, randomized

Dosage

75 mg four times a day for 1

week

Not specified in abstract

Primary Outcome

Subjective decrease in tinnitus

severity

Subjective assessment and

audiometric matching

Efficacy

21% of patients reported a
subjective decrease in tinnitus

severity.

40% of the lidocaine group

reported a decrease in tinnitus.

Adverse Effects

71% of responders reported
side effects, primarily nausea

and disequilibrium.

Over 30% reported increased
tinnitus; other side effects
included disequilibrium, slurred
speech, numbness, and

tingling.

Experimental Protocols

Aminoxyacetic Acid Trial (Guth et al., 1990)[1]

» Patient Population: 66 patients with tinnitus presumed to be of cochlear origin.

« Intervention: Patients received either a placebo or 75 mg of Aminoxyacetic acid four times

a day for one week.

o Outcome Assessment: The primary outcome was a subjective rating by patients of a change

or no change in tinnitus severity. Audiometric measurement of tinnitus loudness was also

performed. Greater weight was given to the patient's self-rating.
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Intravenous Lidocaine Trial (Duckert & Rees, 1983)[2]
» Patient Population: 50 patients with tinnitus.

 Intervention: Patients were randomized to receive either intravenous lidocaine or a placebo
in a double-blind fashion.

o Outcome Assessment: Tinnitus was evaluated before and after injection by subjective
assessment and audiometric matching of loudness.

Methodology: Tinnitus Loudness Matching

Tinnitus loudness matching is a psychoacoustical procedure used to quantify the perceived
loudness of a patient's tinnitus. The general procedure involves presenting an external sound,
typically a pure tone or narrowband noise, to the patient. The intensity of this external sound is
adjusted until the patient perceives it to be equal in loudness to their tinnitus. The intensity of
the matching sound in decibels above the patient's hearing threshold for that frequency is then
recorded as the sensation level of the tinnitus.[3][4]

Aminoxyacetic Acid in the Treatment of
Huntington's Disease

In the late 1970s, researchers investigated whether increasing brain GABA levels with
Aminoxyacetic acid could ameliorate the symptoms of Huntington's disease, a
neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and
psychiatric disturbances. The loss of GABAergic neurons in the striatum is a key pathological
feature of the disease.

Comparison with a Contemporaneous Alternative:
Haloperidol

Haloperidol, a dopamine receptor antagonist, was a standard treatment for the chorea
(involuntary movements) associated with Huntington's disease during that era. Its mechanism
of action involves blocking dopamine receptors in the brain, which helps to reduce the
excessive motor output.
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Parameter

Aminoxyacetic Acid
(Shoulson et al., 1978)[5]

Haloperidol (Barr et al.,
1988)[6]

Number of Patients

7

20

Study Design

Placebo-controlled, crossover

Dose-ranging, observational

Dosage

Increased beyond 2 mg/kg/day

1 to 40 mg/day

Primary Outcome

Clinical improvement

Improvement in abnormal

movements

Efficacy

No clinical improvement

observed.

Significant improvement
(greater than 30% from
baseline) in abnormal
movements at serum
concentrations between 2 and

5 ng/ml.

Adverse Effects

Drowsiness, ataxia, seizures,
and psychotic behavior at

dosages above 2 mg/kg/day.

Not detailed in the abstract,
but known to cause

extrapyramidal side effects.

Experimental Protocols

Aminoxyacetic Acid Trial (Shoulson et al., 1978)[5]

o Patient Population: Seven patients with Huntington's disease.

« Intervention: Patients received Aminoxyacetic acid orally in a placebo-controlled crossover

design. The dosage was increased beyond 2 mg per kilogram per day.

o Outcome Assessment: Clinical improvement was assessed by physicians who were blind to

the treatment.

Haloperidol Study (Barr et al., 1988)[6]

o Patient Population: 20 adult patients with Huntington's disease.

 Intervention: Patients received haloperidol at doses ranging from 1 to 40 mg per day.
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e Outcome Assessment: The severity of chorea was assessed, and serum haloperidol
concentrations were measured.

Methodology: Unified Huntington's Disease Rating Scale
(UHDRS)

While the Shoulson et al. study predates the formal publication of the Unified Huntington's
Disease Rating Scale (UHDRS), the development of standardized clinical rating scales was
underway during this period. The UHDRS, later established as the gold standard for assessing
clinical features in Huntington's disease, comprises four domains: motor function, cognitive
function, behavioral abnormalities, and functional capacity.[7][8][9] The motor assessment
section of the UHDRS provides a quantitative score for various aspects of motor dysfunction,
including chorea, dystonia, and bradykinesia.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are
provided in the DOT language for Graphviz.

Signaling Pathway of Aminoxyacetic Acid
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Caption: Mechanism of Aminoxyacetic Acid.
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Experimental Workflow for Tinnitus Clinical Trial
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Caption: Tinnitus Trial Workflow.
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Hypothesis Observed Outcome

Aminoxyacetic Acid leads to [ Increased GABA | _ Contradicted by -
Increases Brain GABA " | Reduces Chorea | No Clinical Improvement

results in
'Y Significant Adverse Events

Click to download full resolution via product page

Caption: Huntington's Trial Logic.
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Conclusion

The early clinical trials of Aminoxyacetic acid for both tinnitus and Huntington's disease were
ultimately disappointing. In the case of tinnitus, while a small subset of patients reported
subjective improvement, the high incidence of adverse effects rendered the drug unacceptable
for clinical use. For Huntington's disease, Aminoxyacetic acid failed to demonstrate any
clinical benefit and was associated with significant toxicity at the doses required to inhibit GABA
transaminase.

In comparison, contemporaneous treatments offered some, albeit limited, therapeutic benefit.
Intravenous lidocaine showed a higher response rate for tinnitus, although it also had a notable
side effect profile and practical limitations for long-term use. For Huntington's disease,
dopamine antagonists like haloperidol were effective in managing chorea, a primary motor
symptom, although they did not alter the progressive course of the disease and had their own
set of side effects.

These early investigations underscore the challenges of translating a targeted neurochemical
hypothesis into a safe and effective clinical therapy. While the rationale for increasing
GABAergic tone in these disorders was sound, the systemic administration of a non-selective
enzyme inhibitor like Aminoxyacetic acid resulted in a poor risk-benefit profile. This highlights
the importance of developing more targeted therapeutic strategies with improved safety and
tolerability for neurological and audiological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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